N-[({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)(phenyl)methylene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Z)-[(BENZENESULFONYL)IMINOMETHYL]-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA is a complex organic compound that features a combination of benzenesulfonyl, phenyl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Z)-[(BENZENESULFONYL)IMINOMETHYL]-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA typically involves multi-step organic reactions. The key steps may include:
Formation of the benzenesulfonyl imine: This can be achieved by reacting benzenesulfonyl chloride with aniline under basic conditions.
Synthesis of the pyrazolyl thiourea: This involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole with thiourea in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Z)-[(BENZENESULFONYL)IMINOMETHYL]-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-(Z)-[(BENZENESULFONYL)IMINOMETHYL]-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.
Interference with cellular pathways: It may disrupt or modulate key cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1-(Z)-[(BENZENESULFONYL)IMINOMETHYL]-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)UREA: Similar structure but with a urea group instead of thiourea.
1-(Z)-[(BENZENESULFONYL)IMINOMETHYL]-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)CARBAMATE: Similar structure but with a carbamate group.
Uniqueness
The uniqueness of 1-(Z)-[(BENZENESULFONYL)IMINOMETHYL]-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H23N5O3S2 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
1-[(Z)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea |
InChI |
InChI=1S/C25H23N5O3S2/c1-18-22(24(31)30(29(18)2)20-14-8-4-9-15-20)26-25(34)27-23(19-12-6-3-7-13-19)28-35(32,33)21-16-10-5-11-17-21/h3-17H,1-2H3,(H2,26,27,28,34) |
InChI Key |
TVZKMJSWTIHPKZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N/C(=N\S(=O)(=O)C3=CC=CC=C3)/C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.